Mitoxantrone

Description

Propriétés

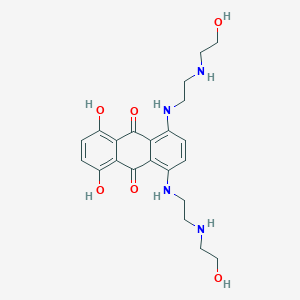

IUPAC Name |

1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZJGLLVHKMTCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70476-82-3 (hydrochloride), 70711-41-0 (acetate) | |

| Record name | Mitoxantrone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065271809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4046947 | |

| Record name | Mitoxantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Mitoxantrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.34e-01 g/L | |

| Record name | Mitoxantrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

65271-80-9 | |

| Record name | Mitoxantrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65271-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mitoxantrone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065271809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitoxantrone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01204 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | mitoxantrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Mitoxantrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mitoxantrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MITOXANTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ114NVM5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mitoxantrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015335 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Mitoxantrone's Mechanism of Action in DNA Repair: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mitoxantrone is a synthetic anthracenedione derivative with significant antineoplastic activity, utilized in the treatment of various cancers, including breast, prostate, lymphomas, and leukemias, as well as multiple sclerosis.[1][2][3] Its primary mechanism of action has long been attributed to its function as a DNA topoisomerase II (Topo II) poison.[2][4] By stabilizing the Topo II-DNA cleavage complex, this compound induces DNA double-strand breaks (DSBs), arrests the cell cycle, and triggers apoptosis.[4][5] However, emerging research reveals a more intricate and multifaceted interaction with the cellular DNA damage response (DDR). Beyond its canonical role, this compound actively modulates multiple DNA repair pathways, including homologous recombination (HR), single-strand annealing (SSA), base excision repair (BER), and nucleotide excision repair (NER). This guide provides an in-depth analysis of these mechanisms, presenting key quantitative data, detailed experimental protocols, and visual pathways to elucidate the complex role of this compound in DNA repair.

Core DNA Damage Induction Mechanisms

This compound initiates cellular damage through two primary, interconnected mechanisms that lead to profound genomic instability.

-

DNA Intercalation and Crosslinking: As a planar aromatic molecule, this compound inserts itself between DNA base pairs (intercalation), primarily showing a preference for G-C rich sequences.[1][6][7] This physical distortion of the DNA helix disrupts DNA replication and transcription.[2][7] Furthermore, this compound can cause both inter- and intra-strand DNA crosslinks, which are highly cytotoxic lesions that block the progression of DNA and RNA polymerases.[1][6][8] The formation of these crosslinks may require metabolic activation of the drug.[8]

-

Topoisomerase II Inhibition: this compound is a potent inhibitor of DNA topoisomerase II.[9][10] This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation by creating transient DSBs.[5] this compound traps the enzyme in a covalent complex with the DNA (the cleavage complex), preventing the re-ligation of the DNA strands.[4][5] This leads to an accumulation of permanent, protein-linked DSBs, which are among the most lethal forms of DNA damage.[5][11]

Caption: Primary DNA damage mechanisms of this compound.

Modulation of DNA Double-Strand Break Repair Pathways

The cellular response to this compound-induced DSBs is critical for cell survival. This compound actively influences the major DSB repair pathways, demonstrating a complex inhibitory profile that can be exploited for therapeutic gain, particularly in cancers with existing DNA repair deficiencies.

Inhibition of Homologous Recombination (HR) and Single-Strand Annealing (SSA)

Recent studies have identified this compound as a potent inhibitor of RAD52-mediated DNA repair.[12][13] RAD52 is a key protein in the SSA pathway, a DSB repair mechanism that is particularly important in cells deficient in the primary HR pathway proteins BRCA1/BRCA2.[12][13]

The core mechanism of this inhibition is the disruption of the protein-protein interaction (PPI) between Replication Protein A (RPA) and RAD52.[12][14] RPA initially binds to the single-stranded DNA overhangs at a DSB, and its recruitment of RAD52 is a critical step for initiating SSA.[14] By blocking this interaction, this compound effectively cripples the SSA pathway.

Significantly, this compound shows a preferential inhibition of SSA over the RAD51-dependent HR pathway at lower concentrations.[12] This selectivity suggests a therapeutic window for targeting HR-deficient cancers that rely on SSA as a backup repair mechanism.[12][13] This is supported by findings that this compound selectively kills cancer cells with BRCA1 or BRCA2 mutations.[12][14]

Caption: this compound inhibits the RPA:RAD52 interaction to block SSA.

Impact on Non-Homologous End Joining (NHEJ)

The NHEJ pathway is another major route for repairing DSBs. Research into this compound resistance has implicated key NHEJ proteins. For instance, cells resistant to this compound have been found to have elevated levels of DNA-dependent protein kinase (DNA-PK), a critical component of the NHEJ machinery.[15] This suggests that a proficient NHEJ pathway can repair this compound-induced DSBs, contributing to drug resistance. Consequently, combining this compound with a DNA-PK inhibitor has been shown to abolish this resistance, highlighting the therapeutic potential of dual-targeting strategies.[15]

Interactions with Other DNA Repair Pathways

This compound's influence extends beyond DSB repair:

-

Base Excision Repair (BER): this compound can interact with abasic (AP) sites in DNA and inhibit the activity of AP Endonuclease 1 (APE1), a key enzyme in the BER pathway.[16] APE1 is responsible for incising the DNA backbone at AP sites. By inhibiting APE1, this compound may interfere with the cell's ability to repair DNA damage from oxidative stress and other sources, potentially leading to additive cytotoxicity when combined with APE1 inhibitors.[16]

-

Nucleotide Excision Repair (NER): Cells deficient in NER proteins are highly sensitive to this compound.[17] Specifically, the Cockayne syndrome B (CSB) protein, involved in transcription-coupled repair, appears to play a crucial role in processing this compound-induced Topo II-DNA complexes. CSB-deficient cells show increased accumulation of these complexes and heightened sensitivity to the drug.[17]

Quantitative Data Summary

The differential effects of this compound on various DNA repair pathways have been quantified in several studies. The data below summarizes the preferential inhibition of SSA over HR.

| This compound Concentration | Pathway | Inhibition (%) | Cell Line | Reference |

| 4 nM | Single-Strand Annealing (SSA) | 72% ± 7% | U2OS-SA | [12] |

| 4 nM | Homologous Recombination (HR) | 40% ± 7% | U2OS-DR | [12] |

| > 6 nM | Single-Strand Annealing (SSA) | Similar to HR | U2OS-SA | [12] |

| > 6 nM | Homologous Recombination (HR) | Similar to SSA | U2OS-DR | [12] |

Note: At concentrations above 6 nM, the inhibition of both pathways becomes similar, partly due to the suppression of I-SceI endonuclease expression used in the assay.[12]

Key Experimental Protocols

Cell-Based DSB Repair Assay for SSA and HR

This protocol is based on the methodology used to quantify SSA and HR inhibition by this compound.[12]

Objective: To measure the efficiency of SSA and HR repair pathways in the presence of this compound using GFP-based reporter cell lines.

Materials:

-

U2OS-SA and U2OS-DR cell lines (containing integrated GFP reporters for SSA and HR, respectively).

-

DMEM with 10% FBS and antibiotics.

-

This compound stock solution (in DMSO).

-

I-SceI expression plasmid.

-

Transfection reagent (e.g., Lipofectamine).

-

Flow cytometer (FACS).

-

Western Blot reagents.

Methodology:

-

Cell Seeding: Seed U2OS-SA and U2OS-DR cells in 6-well plates to achieve 60-70% confluency on the day of transfection.

-

Drug Treatment: Pre-treat the cells with desired concentrations of this compound (e.g., 0-10 nM) for 2 hours prior to transfection. Include a DMSO-only vehicle control.

-

Transfection: Transfect the cells with the I-SceI expression plasmid according to the manufacturer's protocol. I-SceI endonuclease will induce a specific DSB in the integrated GFP reporter cassette.

-

Incubation: Following transfection, continue to grow the cells in media containing the same concentration of this compound for 48-72 hours.

-

Analysis by Flow Cytometry:

-

Harvest the cells by trypsinization and wash with PBS.

-

Resuspend cells in FACS buffer.

-

Analyze the percentage of GFP-positive cells using a flow cytometer. A successful repair event (either by SSA or HR) reconstitutes a functional GFP gene.

-

The repair activity is calculated as the percentage of GFP-positive cells in the this compound-treated sample relative to the DMSO control.

-

-

Analysis by Western Blot (Optional Confirmation):

-

Lyse a parallel set of treated cells and quantify total protein.

-

Perform SDS-PAGE and transfer to a PVDF membrane.

-

Probe with primary antibodies against GFP and a loading control (e.g., Tubulin).

-

The amount of GFP protein expression corresponds to the level of repair.

-

Caption: Experimental workflow for the cell-based DSB repair assay.

Immunofluorescence Staining for RAD51/RAD52 Foci Formation

This protocol is based on the methodology to visualize the recruitment of DNA repair proteins to damage sites.[12]

Objective: To determine if this compound inhibits the formation of nuclear foci by RAD51 and RAD52 following DNA damage.

Materials:

-

Cells of interest (e.g., PE01 C4-2) grown on glass coverslips.

-

Source of ionizing radiation (IR) (e.g., X-ray irradiator).

-

This compound stock solution.

-

Paraformaldehyde (PFA) for fixation.

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBST).

-

Primary antibodies (anti-RAD51, anti-RAD52).

-

Fluorescently-labeled secondary antibodies.

-

DAPI for nuclear counterstaining.

-

Fluorescence microscope.

Methodology:

-

Cell Culture and Treatment: Seed cells on coverslips. Treat with a low concentration of this compound (e.g., 3 nM) for 2-4 hours.

-

Induce DNA Damage: Expose the cells to ionizing radiation (e.g., 10-15 Gy) to induce DSBs.

-

Post-Irradiation Incubation: Return cells to the incubator for a period to allow foci formation (e.g., 4-8 hours).

-

Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with Triton X-100 buffer for 10 minutes.

-

Blocking: Wash and block with blocking buffer for 1 hour to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate with primary antibody (anti-RAD51 or anti-RAD52) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with the appropriate fluorescent secondary antibody for 1 hour at room temperature in the dark.

-

-

Staining and Mounting: Wash three times with PBST. Stain with DAPI for 5 minutes. Mount coverslips onto slides with mounting medium.

-

Imaging and Analysis: Visualize foci using a fluorescence microscope. Quantify the number of foci per cell. A positive cell is typically defined as having >5-10 distinct foci. Compare the percentage of positive cells across treatment conditions.

Conclusion and Future Directions

The mechanism of action for this compound is significantly more complex than its traditional classification as a simple Topo II poison. It is a multifaceted agent that induces extensive DNA damage and concurrently suppresses multiple DNA repair pathways, including SSA, BER, and NER.[12][16][17] Its ability to preferentially inhibit RAD52-mediated SSA provides a strong rationale for its use in treating HR-deficient cancers, a strategy known as synthetic lethality.[12][13]

For drug development professionals, these insights open new avenues for rational combination therapies. Co-administration of this compound with inhibitors of other repair pathways, such as PARP or DNA-PK inhibitors, could potentiate its cytotoxic effects and overcome resistance mechanisms.[12][15] Future research should focus on further elucidating the precise molecular interactions between this compound and various DDR proteins to refine these therapeutic strategies and develop novel, highly targeted cancer treatments.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. youtube.com [youtube.com]

- 3. This compound, More than Just Another Topoisomerase II Poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mitomycin-c.com [mitomycin-c.com]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. Molecular and biochemical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies on the binding affinity of anticancer drug this compound to chromatin, DNA and histone proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound and ametantrone induce interstrand cross-links in DNA of tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. emedicine.medscape.com [emedicine.medscape.com]

- 11. Frontiers | Targeting DNA Homologous Repair Proficiency With Concomitant Topoisomerase II and c-Abl Inhibition [frontiersin.org]

- 12. Selective killing of homologous recombination-deficient cancer cell lines by inhibitors of the RPA:RAD52 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective killing of homologous recombination-deficient cancer cell lines by inhibitors of the RPA:RAD52 protein-protein interaction | PLOS One [journals.plos.org]

- 14. Selective killing of homologous recombination-deficient cancer cell lines by inhibitors of the RPA:RAD52 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound in combination with a DNA-PK inhibitor: possible therapy of promyelocytic leukaemia resistant forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Interaction of this compound with abasic sites - DNA strand cleavage and inhibition of apurinic/apyrimidinic endonuclease 1, APE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Influence of nucleotide excision repair on this compound cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and synthesis of Mitoxantrone

An In-depth Technical Guide to the Discovery and Synthesis of Mitoxantrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a synthetic anthracenedione agent with significant applications in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and hormone-refractory prostate cancer, as well as certain forms of multiple sclerosis.[1][2] Developed as an analogue of the anthracycline doxorubicin, this compound was designed to retain potent antineoplastic activity while exhibiting a more favorable cardiac safety profile.[3][4] Its mechanism of action is primarily attributed to its function as a DNA intercalator and a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication and repair.[5][6] This inhibition leads to the stabilization of the topoisomerase II-DNA cleavable complex, resulting in DNA strand breaks and subsequent apoptosis.[7] This technical guide provides a comprehensive overview of the discovery, chemical synthesis, mechanism of action, and key experimental protocols related to this compound. It also summarizes critical quantitative data from preclinical and clinical studies to serve as a valuable resource for professionals in drug development and oncology research.

Discovery and Development

This compound (chemical formula: C₂₂H₂₈N₄O₆) emerged from a rational drug design program at the Medical Research Division of the American Cyanamid Company in the early 1980s.[8] The primary objective was to create a new class of antineoplastic agents with a therapeutic profile superior to existing anthracyclines like doxorubicin, particularly concerning the cumulative cardiotoxicity that often limits their clinical use.[4][8]

The development program focused on anthracenedione structures predicted to favor intercalation with DNA.[8] Through the synthesis and screening of a large series of analogues, this compound was selected for clinical development based on its high potency and significant antitumor activity in murine models.[8]

The U.S. Food and Drug Administration (FDA) approved this compound for several indications over the years:

-

1987: Treatment of adult acute myeloid leukemia.[4]

-

1996: Treatment of symptomatic hormone-refractory prostate cancer.[4]

-

2000: Treatment of worsening relapsing-remitting, secondary progressive, and progressive-relapsing multiple sclerosis.[4]

Chemical Synthesis

The synthesis of this compound has been approached through several routes. A prevalent and illustrative method involves the condensation of a leuco-tetrahydroxyanthraquinone intermediate with an amino alcohol side chain.

A common synthetic pathway starts from chrysazin (1,8-dihydroxyanthraquinone), which undergoes nitration to yield 4,5-dinitrochrysazin. This intermediate is then processed through several steps to form the key leucotetrahydroxyanthraquinone. The final step involves the condensation of this intermediate with 2-(2-aminoethylamino)ethanol, followed by air oxidation to yield this compound.[1]

Another described synthesis involves the reaction of 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone with 2-(2-Aminoethylamino)ethanol in a solvent such as 1,4-dioxane.[9] The reaction is typically heated to facilitate the condensation and formation of the final product.[9]

Below is a generalized workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects through a multi-faceted mechanism, primarily targeting DNA integrity and cellular replication processes.

DNA Intercalation and Topoisomerase II Inhibition

The core mechanism of this compound involves:

-

DNA Intercalation: The planar anthracenedione ring structure of this compound inserts itself between DNA base pairs.[1][5] This intercalation disrupts the normal helical structure of DNA, interfering with DNA replication and transcription.[6]

-

Topoisomerase II Inhibition: this compound is a potent inhibitor of topoisomerase II, a critical enzyme that manages DNA topology by catalyzing transient double-strand breaks to allow for strand passage, untangling, and relaxation of supercoiled DNA.[3][5] this compound stabilizes the covalent intermediate of the topoisomerase II reaction, the "cleavable complex," where the enzyme is covalently linked to the 5' ends of the cleaved DNA.[7] This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent DNA double-strand breaks and ultimately triggering apoptosis.[6][7]

The following diagram illustrates the signaling cascade initiated by this compound-induced DNA damage.

Immunomodulatory Effects

In the context of multiple sclerosis, this compound's efficacy is also attributed to its broad immunosuppressive actions.[10] It has been shown to:

-

Suppress the proliferation of T-cells, B-cells, and macrophages.[4][10]

-

Impair antigen presentation.[4]

-

Inhibit the secretion of pro-inflammatory cytokines such as interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-2 (IL-2).[5][10]

Other Signaling Pathways

Recent research has uncovered additional mechanisms:

-

HIF-1α Inhibition: this compound can inhibit the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in tumor adaptation to hypoxia, through a topoisomerase II-independent mechanism that likely involves blockage of protein translation.[11]

-

TRAIL Sensitization: In glioblastoma multiforme, this compound has been shown to sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand)-mediated apoptosis by upregulating the expression of death receptors DR4 and DR5.[12]

-

eEF-2K Inhibition: this compound can inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which in turn blocks the activation of Akt and autophagy, thereby sensitizing breast cancer cells to mTOR inhibitors.[13]

Quantitative Data

The following tables summarize key quantitative data for this compound from various studies.

Table 1: Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Protein Binding | 78% | [2][5] |

| Metabolism | Hepatic | [2][5] |

| Elimination Half-Life (Terminal) | ~75 hours (can range from 8.9 hours to 9 days) | [2][4][5] |

| Volume of Distribution | ~1000 L/m² | [5] |

| Clearance (IV) | 16.2 - 28.3 L/hr/m² | [5] |

Table 2: Clinical Efficacy in Acute Myeloid Leukemia (AML)

| Study Phase / Regimen | Patient Population | Response Rate | Reference |

| Induction Therapy | Newly diagnosed AML | Complete Remission (CR) rates vary with combination regimen | [14] |

| This compound (12 mg/m²/day, days 1-3) + Cytarabine | Adults with AML | - | [14] |

Note: Specific response rates are highly dependent on the combination regimen, patient characteristics, and AML subtype.

Table 3: Clinical Efficacy in Multiple Sclerosis (MS)

| Study Design | Patient Population | Key Outcome | Result | Reference |

| Randomized, Placebo-Controlled Trial | 51 Relapsing-Remitting MS patients | Mean number of exacerbations over 2 years | Statistically significant reduction in the this compound group vs. Placebo (both year 1 and 2) | [15] |

| Proportion of patients with confirmed disease progression (1-point EDSS increase) | Significantly reduced at year 2 in the this compound group | [15] |

Table 4: Dose-Limiting Toxicities

| Study Phase | Patient Population | Dose-Limiting Toxicity | Reference |

| Phase I Clinical Trial | 31 patients with various neoplasms | Leukopenia | [16] |

| Phase I (Intraperitoneal) | 33 patients with ovarian/colon cancer | Chemical Peritonitis, Severe Abdominal Pain | [17] |

| General Clinical Use | Cancer and MS patients | Myelosuppression, Cardiotoxicity (cumulative dose-related) | [6][14][18] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Topoisomerase II Decatenation Assay

This in vitro assay measures the ability of Topoisomerase II to decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibitors like this compound prevent this activity.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (total volume 20 µL) containing:

-

5X Topoisomerase II reaction buffer (e.g., 250 mM Tris-HCl pH 8.0, 500 mM KCl, 50 mM MgCl₂, 2.5 mM DTT, 2.5 mM spermidine).

-

10 mM ATP.

-

Catenated kDNA substrate (e.g., 200-300 ng).

-

Varying concentrations of this compound (or vehicle control, e.g., DMSO).

-

Nuclease-free water to final volume.

-

-

Enzyme Addition: Add purified human Topoisomerase IIα enzyme (e.g., 1-2 units) to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding 4 µL of 6X stop buffer/loading dye (containing SDS and proteinase K) to digest the enzyme. Incubate at 50°C for 30 minutes.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe). Run the gel at a constant voltage until adequate separation is achieved.

-

Visualization: Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network remains in the well. Inhibition is observed as a dose-dependent decrease in the amount of decatenated product.

In Vivo Complex of Enzyme (ICE) Bioassay

This cell-based assay quantifies the amount of Topoisomerase II covalently trapped on genomic DNA by an inhibitor.

Protocol:

-

Cell Treatment: Culture cells (e.g., HeLa, K562) to logarithmic growth phase. Treat cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours).

-

Cell Lysis: Lyse the cells directly on the culture plate with a lysis solution containing a strong denaturant (e.g., 1% Sarkosyl) to preserve the covalent complexes.

-

DNA Shearing: Scrape the viscous lysate and pass it repeatedly through a 21-gauge needle to shear the genomic DNA.

-

Cesium Chloride (CsCl) Gradient Ultracentrifugation: Layer the lysate onto a CsCl step gradient. Centrifuge at high speed (e.g., 100,000 x g) for 24 hours at 20°C. The high density of the CsCl separates free protein (which floats) from the denser DNA and covalently bound protein-DNA complexes (which pellet).

-

DNA Pellet Processing: Carefully aspirate the supernatant. Wash and resuspend the DNA pellet in a suitable buffer.

-

Quantification: Quantify the DNA concentration (e.g., using a spectrophotometer).

-

Immunoblotting (Slot Blot): Denature equal amounts of DNA from each sample and apply them to a nitrocellulose or PVDF membrane using a slot blot apparatus.

-

Detection: Probe the membrane with a primary antibody specific for Topoisomerase IIα. Subsequently, use a labeled secondary antibody and a chemiluminescent substrate for detection. The signal intensity is proportional to the amount of Topoisomerase II covalently bound to the DNA.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of this compound on cultured cancer cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated wells as controls.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the drug concentration to determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%).

Conclusion

This compound represents a significant achievement in rational drug design, providing a potent therapeutic option for various malignancies and multiple sclerosis with a distinct profile from its anthracycline predecessors. Its discovery was driven by the need to mitigate cardiotoxicity while preserving strong antineoplastic activity. The chemical synthesis of this compound is well-established, allowing for the production of this important therapeutic agent. Its primary mechanism, the dual action of DNA intercalation and topoisomerase II poisoning, remains a cornerstone of its efficacy. Continued research into its effects on other cellular signaling pathways is expanding our understanding of its therapeutic potential and may open new avenues for combination therapies. The experimental protocols and quantitative data compiled in this guide offer a foundational resource for researchers and clinicians working to further elucidate the role of this compound in medicine and develop the next generation of targeted cancer therapies.

References

- 1. Mitoxantrones for Cancer Treatment and there Side Effects [jscimedcentral.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Inhibition of DNA Topoisomerase Type IIα (TOP2A) by this compound and Its Halogenated Derivatives: A Combined Density Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. youtube.com [youtube.com]

- 7. This compound-DNA binding and the induction of topoisomerase II associated DNA damage in multi-drug resistant small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Mechanism of action of this compound | Semantic Scholar [semanticscholar.org]

- 11. This compound inhibits HIF-1α expression in a topoisomerase II-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of this compound as a TRAIL-sensitizing agent for Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Combined treatment of this compound sensitizes breast cancer cells to rapalogs through blocking eEF-2K-mediated activation of Akt and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. reference.medscape.com [reference.medscape.com]

- 15. Randomized placebo-controlled trial of this compound in relapsing-remitting multiple sclerosis: 24-month clinical and MRI outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Clinical and clinical pharmacologic studies of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Related Videos - this compound: a new anticancer drug with significant clinical activity [visualize.jove.com]

Mitoxantrone: A Technical Guide to its Apoptotic Induction in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitoxantrone, a synthetic anthracenedione derivative, is a potent antineoplastic agent with established efficacy in the treatment of various cancers, including leukemia, lymphoma, and prostate cancer.[1][2] Its primary mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[2][3] This interference with DNA integrity triggers a cascade of cellular events culminating in programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms and signaling pathways through which this compound induces apoptosis in cancer cells. It summarizes key quantitative data, details common experimental protocols for studying its effects, and presents visual representations of the core cellular processes involved.

Core Mechanism of Action: Topoisomerase II Inhibition and DNA Damage

This compound exerts its cytotoxic effects primarily by intercalating into DNA and disrupting the function of topoisomerase II.[3][4] Topoisomerase II is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase II cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of persistent double-strand breaks.[3] This extensive DNA damage serves as a primary trigger for the activation of apoptotic pathways.

Key Signaling Pathways in this compound-Induced Apoptosis

The cellular response to this compound-induced DNA damage involves a complex interplay of signaling pathways that converge to execute the apoptotic program.

The Akt/FOXO3 Signaling Axis

Recent studies have highlighted the role of the Akt/FOXO3 pathway in mediating this compound-induced apoptosis, particularly in osteosarcoma cells.[1] this compound treatment leads to the inhibition of Akt phosphorylation, a key survival kinase.[1] This inhibition allows for the nuclear translocation and activation of the transcription factor FOXO3 (forkhead box O3).[1] Once in the nucleus, FOXO3 upregulates the expression of pro-apoptotic genes, while downregulating cell survival genes, thereby tipping the cellular balance towards apoptosis.[1]

The Intrinsic (Mitochondrial) Apoptotic Pathway

This compound robustly activates the mitochondrial pathway of apoptosis, which is governed by the Bcl-2 family of proteins. This family includes pro-apoptotic members (e.g., Bax, Bak, Bim) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[5][6] this compound treatment alters the balance of these proteins, favoring apoptosis. Specifically, it has been shown to upregulate the expression of pro-apoptotic proteins like Bax and Bim, while downregulating the anti-apoptotic protein Bcl-2.[1]

This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), a critical event in the apoptotic cascade.[6] MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[7] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.

Caspase Activation and Execution of Apoptosis

The activation of caspases, a family of cysteine proteases, is a central event in the execution phase of apoptosis. This compound treatment leads to the activation of key executioner caspases, most notably Caspase-3.[1] Activated Caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a protein involved in DNA repair.[2] The cleavage of PARP is a well-established hallmark of apoptosis. The widespread proteolysis of cellular components by executioner caspases ultimately leads to the characteristic morphological and biochemical changes of apoptosis, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies.

Sensitization to TRAIL-Induced Apoptosis

This compound has been shown to sensitize cancer cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). This is achieved through the upregulation of TRAIL death receptors, DR4 and DR5, on the surface of cancer cells.[8] This enhanced expression of death receptors increases the cells' susceptibility to TRAIL-mediated apoptosis, suggesting a potential for combination therapies.

Quantitative Data on this compound-Induced Apoptosis

The following tables summarize quantitative data from various studies on the effects of this compound on cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| B-CLL (Patient 1 & 2) | B-chronic lymphocytic leukaemia | ~1.58 | [9] |

| B-CLL (Patient 3) | B-chronic lymphocytic leukaemia | ~3.16 | [9] |

| U2OS | Osteosarcoma | Not specified, dose-dependent inhibition | [2] |

| MG63 | Osteosarcoma | Not specified, dose-dependent inhibition | [2] |

| PaCa44 | Pancreatic Cancer | 1 ± 0.12 | [10] |

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Table 2: this compound-Induced Apoptosis and Protein Expression Changes in Osteosarcoma Cells (U2OS)

| This compound (µM) | Treatment Duration | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Cleaved Caspase-3 (relative expression) | Cleaved PARP (relative expression) | Bax (relative expression) | Bim (relative expression) | Bcl-2 (relative expression) | Reference |

| 0 | 48h | ~5 | ~2 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 | [2] |

| 0.2 | 48h | Not specified | Not specified | Increased | Increased | Increased | Increased | Decreased | [2] |

| 0.5 | 48h | ~15 | ~10 | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Increased | Markedly Decreased | [2] |

| 1.0 | 48h | ~25 | ~15 | Substantially Increased | Substantially Increased | Substantially Increased | Substantially Increased | Substantially Decreased | [2] |

Data are estimations based on graphical representations in the cited literature.

Experimental Protocols for Studying this compound-Induced Apoptosis

This section provides an overview of common methodologies used to investigate the apoptotic effects of this compound.

Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This is a widely used flow cytometry-based assay to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. PI is a fluorescent nucleic acid intercalator that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

General Protocol:

-

Induce apoptosis in cancer cells by treating with various concentrations of this compound for a specified duration.

-

Harvest the cells (both adherent and suspension).

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V and incubate in the dark at room temperature.

-

Add PI to the cell suspension.

-

Detection of DNA Fragmentation by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) catalyzes the incorporation of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated label can be fluorescent for detection by microscopy or flow cytometry.[5][12]

-

General Protocol:

-

Treat cells with this compound and harvest.

-

Fix and permeabilize the cells.

-

Incubate the cells with a reaction mixture containing TdT and fluorescently labeled dUTP.

-

Wash the cells to remove unincorporated nucleotides.

-

Analyze the cells by fluorescence microscopy or flow cytometry.[2]

-

Analysis of Protein Expression by Western Blotting

Western blotting is a key technique to quantify the changes in the expression levels of apoptosis-related proteins.

-

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific primary antibodies followed by enzyme- or fluorophore-conjugated secondary antibodies.

-

General Protocol:

-

Treat cells with this compound and lyse them to extract total protein.

-

Determine protein concentration using a suitable assay (e.g., BCA assay).

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies specific for target proteins (e.g., Caspase-3, PARP, Bax, Bcl-2, p-Akt, FOXO3) overnight at 4°C.

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Normalize protein levels to a loading control (e.g., β-actin or GAPDH).[2][4]

-

Conclusion

This compound is a multifaceted antineoplastic agent that effectively induces apoptosis in cancer cells through a variety of interconnected signaling pathways. Its primary action as a topoisomerase II inhibitor initiates a cascade of events, including the modulation of the Akt/FOXO3 axis and the intrinsic mitochondrial pathway, ultimately leading to caspase-mediated cell death. The ability of this compound to also sensitize cancer cells to other apoptotic stimuli, such as TRAIL, further underscores its therapeutic potential. A thorough understanding of these molecular mechanisms is crucial for the rational design of novel combination therapies and for overcoming drug resistance, thereby improving the clinical utility of this important chemotherapeutic agent.

References

- 1. Therapeutic concentrations of this compound elicit energetic imbalance in H9c2 cells as an earlier event - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis in osteosarcoma cells through regulation of the Akt/FOXO3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial cumulative damage induced by this compound: late onset cardiac energetic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combined treatment of this compound sensitizes breast cancer cells to rapalogs through blocking eEF-2K-mediated activation of Akt and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mpbio.com [mpbio.com]

- 7. Molecular and biochemical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. immunostep.com [immunostep.com]

- 9. This compound, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 12. TUNEL Assay as a Measure of Chemotherapy-Induced Apoptosis | Springer Nature Experiments [experiments.springernature.com]

The Immunomodulatory Landscape of Mitoxantrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitoxantrone, a synthetic anthracenedione derivative, is a potent antineoplastic agent with significant immunomodulatory properties. Initially developed as a doxorubicin analog with reduced cardiotoxicity, its application has extended to the treatment of certain autoimmune diseases, most notably multiple sclerosis (MS).[1] This technical guide provides an in-depth exploration of the biological effects of this compound on various immune cell populations. It delineates the core mechanisms of action, details its impact on T cells, B cells, macrophages, and dendritic cells, and summarizes key quantitative data. Furthermore, this guide presents detailed experimental methodologies and visualizes complex signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound's primary mechanism of action involves its function as a DNA-reactive agent. It intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, leading to DNA crosslinks and strand breaks.[2] A critical aspect of its activity is the potent inhibition of topoisomerase II, an enzyme essential for DNA replication, repair, and recombination by managing DNA topology.[2][3] By stabilizing the DNA-topoisomerase II complex, this compound prevents the re-ligation of DNA strands, resulting in the accumulation of double-strand breaks, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[4] This cytotoxic effect is observed in both proliferating and non-proliferating cells, suggesting a lack of cell cycle phase specificity.[5]

Beyond its direct effects on DNA, this compound also generates reactive oxygen species (ROS), which contribute to DNA damage and cellular stress.[4] This multi-faceted mechanism underpins its potent anti-proliferative and pro-apoptotic effects on rapidly dividing cells, including activated immune cells.

Effects on Key Immune Cell Populations

This compound exerts a broad range of effects on the immune system, impacting both the adaptive and innate immune responses.[1]

T Lymphocytes (T Cells)

This compound significantly suppresses the proliferation of T cells.[1] This inhibition is a cornerstone of its efficacy in T-cell-mediated autoimmune diseases like MS. The drug also modulates T cell function by enhancing the activity of T suppressor cells, which play a crucial role in maintaining immune tolerance.[1][6] Furthermore, this compound has been shown to decrease the secretion of pro-inflammatory cytokines by T cells, including interferon-gamma (IFN-γ) and interleukin-2 (IL-2).[2][5] In childhood T-cell malignancies, this compound has demonstrated significant positive responses.[7]

B Lymphocytes (B Cells)

B cell function is profoundly inhibited by this compound.[1][8] The drug suppresses B cell proliferation and differentiation, leading to a reduction in antibody production.[1][9] Studies have shown that this compound induces apoptosis in B-chronic lymphocytic leukaemia (B-CLL) cells and that B cells are particularly susceptible to this compound-induced cell death, especially following T-cell activation.[9][10] In patients with MS, this compound treatment leads to a persistent suppression and dramatic depletion of B cells.[11][12]

Macrophages

This compound inhibits the proliferation of macrophages and impairs their antigen-presenting capabilities.[1][2][5] It also deactivates macrophages and inhibits macrophage-mediated myelin degradation, a key pathological process in multiple sclerosis.[1][9] In a study on adult mice, this compound treatment led to an increased density of pro-inflammatory M1 macrophages in the heart.[13]

Dendritic Cells (DCs)

Dendritic cells, the most potent antigen-presenting cells (APCs), are also major targets of this compound.[14] this compound interferes with the antigen-presenting capabilities of DCs.[14] At low concentrations, it induces apoptosis in DCs, while higher concentrations lead to cell lysis.[6][14] Interestingly, this compound can also promote the rapid differentiation of dendritic cells, which may contribute to the development of an immune response in the context of cancer therapy.[15] The drug can trigger immunogenic cell death (ICD) in cancer cells, leading to the release of damage-associated molecular patterns (DAMPs) that promote DC maturation and activation.[16][17]

Natural Killer (NK) Cells

Long-term treatment with this compound has been shown to promote the enrichment and maturation of Natural Killer (NK) cells.[11] This effect was particularly noted in patients who responded clinically to the treatment, suggesting a potential role for NK cells in the therapeutic efficacy of this compound in progressive MS.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the effects of this compound on immune and other cell types.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cell Type | IC50 Value | Incubation Time | Reference |

| B-CLL | B-chronic lymphocytic leukaemia | 0.7 - 1.4 µg/mL | 48 hours | [10] |

| MOLT-3 | Human T-cell leukemia | Not specified (used at ID80) | 3 days | [18] |

| K9TCC-PU AXA | Canine urothelial carcinoma | ~10 µM | 24 hours | [19] |

| K9TCC-PU AXC | Canine urothelial carcinoma | ~1 µM | 24 hours | [19] |

| K9TCC-PU SH | Canine urothelial carcinoma | ~1 µM | 24 hours | [19] |

| T24 | Human urothelial carcinoma | ~0.1 µM | 24 hours | [19] |

| MCF7 | Human breast adenocarcinoma | Not specified | Not specified | [20] |

| MCF7/MX | This compound-resistant MCF7 | Not specified | Not specified | [20] |

| HeLa | Human cervical cancer | Not specified | Not specified | [21] |

| HeLa/SN100 | This compound-resistant HeLa | Not specified | Not specified | [21] |

| Various Cancer Cell Lines | Multiple cancer types | Varies | Not specified | [22] |

Table 2: Effects of this compound on Cytokine Production

| Cytokine | Cell Type | Effect | Conditions | Reference |

| IFN-γ | T cells, Macrophages | Decreased secretion | In vitro | [2][5] |

| TNF-α | T cells, Macrophages | Decreased secretion | In vitro | [2][5] |

| IL-2 | T cells | Decreased secretion | In vitro | [2][5] |

| IL-6 | Peripheral Blood Mononuclear Cells (PBMCs) | Reduced production in non-responding MS patients after 12 months | In vivo | [23] |

| IL-10 | Peripheral Blood Mononuclear Cells (PBMCs) | Increased production in responding MS patients after 12 months | In vivo | [23] |

| IL-12p40 | Peripheral Blood Mononuclear Cells (PBMCs) | No significant effect | In vivo | [23] |

| TGF-β | Peripheral Blood Mononuclear Cells (PBMCs) | No significant effect | In vivo | [23] |

Signaling Pathways Modulated by this compound

This compound influences several key signaling pathways within immune cells, contributing to its overall immunomodulatory effect.

NF-κB Signaling Pathway

Recent studies have identified this compound as a Toll-like receptor 4 (TLR4) antagonist.[24] By binding to TLR4, this compound can inhibit the activation of the transcription factor NF-κB.[24] NF-κB is a central regulator of inflammatory responses, and its inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α.[24] Furthermore, this compound has been shown to inhibit the neddylation of cullin-RING ligases, which disrupts the polyubiquitination of IκBα and TRAF6, key steps in NF-κB activation.[25]

Caption: this compound's inhibition of the NF-κB signaling pathway.

Immunogenic Cell Death (ICD) and Endoplasmic Reticulum Stress Pathway

In the context of oncology, this compound is recognized as an inducer of immunogenic cell death (ICD).[17][26] This process involves the release of DAMPs from dying cancer cells, which act as adjuvants to stimulate an anti-tumor immune response. Key DAMPs include surface-exposed calreticulin (CRT), and the release of ATP and high mobility group box-1 (HMGB1).[17][27] This process is linked to the induction of endoplasmic reticulum (ER) stress. This compound treatment enhances the expression of PERK and GCN2, kinases that phosphorylate eukaryotic initiation factor 2α (eIF2α), a critical event in the ER stress response that contributes to ICD.[17]

Caption: this compound-induced Immunogenic Cell Death (ICD) pathway.

Experimental Protocols

This section outlines general methodologies for key experiments cited in the literature to assess the biological effects of this compound on immune cells.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on immune cells by measuring cell viability.

Methodology:

-

Cell Seeding: Plate immune cells (e.g., PBMCs, T cells, B cells) in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/well.

-

Treatment: Add varying concentrations of this compound to the wells and incubate for a specified period (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Objective: To quantify the induction of apoptosis and necrosis by this compound.

Methodology:

-

Cell Treatment: Treat immune cells with this compound at various concentrations and for different time points.

-

Cell Harvesting: Harvest the cells by centrifugation and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Cytokine Quantification (ELISA)

Objective: To measure the effect of this compound on the production of specific cytokines by immune cells.

Methodology:

-

Cell Culture and Stimulation: Culture immune cells (e.g., PBMCs) in the presence or absence of this compound. Stimulate the cells with an appropriate agent (e.g., lipopolysaccharide [LPS] for monocytes, phytohemagglutinin [PHA] for T cells) to induce cytokine production.

-

Supernatant Collection: After a defined incubation period, collect the cell culture supernatants by centrifugation.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block non-specific binding sites.

-

Add the collected supernatants and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add a substrate that produces a colorimetric signal.

-

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

Caption: General workflow for key experimental protocols.

Conclusion

This compound exerts profound and diverse effects on the immune system, primarily through its DNA-damaging and topoisomerase II inhibitory activities. Its ability to suppress the proliferation and function of T cells, B cells, and macrophages, coupled with its impact on dendritic cell antigen presentation, underpins its therapeutic utility in immune-mediated diseases and cancer. The modulation of key signaling pathways, such as NF-κB, and the induction of immunogenic cell death highlight the complexity of its immunomodulatory profile. This technical guide provides a foundational understanding of these biological effects, offering valuable insights for researchers and clinicians working to optimize its therapeutic potential and develop novel immunomodulatory strategies. Further research into the nuanced interactions of this compound with specific immune cell subsets and signaling cascades will continue to refine its clinical application and inform the development of next-generation therapies.

References

- 1. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. HealthTree Foundation for T-Cell Prolymphocytic Leukemia, this compound Treatment Details [healthtree.org]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. drugs.com [drugs.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound is effective in treating childhood T-cell lymphoma/T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of action of this compound | Semantic Scholar [semanticscholar.org]

- 9. This compound induces cell death in peripheral blood leucocytes of multiple sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a topoisomerase II inhibitor, induces apoptosis of B-chronic lymphocytic leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound induces natural killer cell maturation in patients with secondary progressive multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Induces Natural Killer Cell Maturation in Patients with Secondary Progressive Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inflammation as a Possible Trigger for this compound-Induced Cardiotoxicity: An In Vivo Study in Adult and Infant Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multiple sclerosis: this compound promotes differential effects on immunocompetent cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Improved efficacy of this compound in patients with castration-resistant prostate cancer after vaccination with GM-CSF-transduced allogeneic prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound-Loaded Nanoparticles for Magnetically Controlled Tumor Therapy–Induction of Tumor Cell Death, Release of Danger Signals and Activation of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound triggers immunogenic prostate cancer cell death via p53-dependent PERK expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of this compound in combination with other anticancer agents on a human leukemia cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 23. In vivo effects of this compound on the production of pro- and anti-inflammatory cytokines by peripheral blood mononuclear cells of secondary progressive multiple sclerosis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. This compound, pixantrone and this compound (2-hydroxyethyl)piperazine are toll-like receptor 4 antagonists, inhibit NF-κB activation, and decrease TNF-alpha secretion in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound attenuates lipopolysaccharide-induced acute lung injury via inhibition of NEDD8 activating enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Tumor microenvironment-responsive micelles assembled from a prodrug of this compound and 1-methyl tryptophan for enhanced chemo-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. This compound-mediated apoptotic B16-F1 cells induce specific anti-tumor immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

Mitoxantrone Intercalation into DNA: A Technical Guide to Mechanisms and Consequences

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitoxantrone, a synthetic anthracenedione derivative, is a potent antineoplastic agent widely employed in the treatment of various cancers, including metastatic breast cancer, acute myeloid leukemia, and non-Hodgkin's lymphoma.[1] Its therapeutic efficacy is primarily attributed to its profound interactions with nuclear DNA, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis. This technical guide provides an in-depth exploration of the core mechanism of this compound's action—its intercalation into the DNA double helix—and the subsequent molecular and cellular consequences. We will delve into the specifics of DNA binding, the inhibition of essential cellular machinery, the poisoning of topoisomerase II, and the activation of downstream signaling pathways. This guide also includes a compilation of quantitative data and detailed experimental protocols to facilitate further research and drug development in this critical area of oncology.

The Core Mechanism: Intercalation into the DNA Helix

This compound's planar anthraquinone ring structure is central to its ability to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[2][3] This non-covalent interaction is further stabilized by electrostatic interactions between the positively charged nitrogen-containing side chains of the drug and the negatively charged phosphate backbone of DNA.[2][4]

1.1. Binding Sites and Affinity

This compound exhibits a degree of sequence specificity in its binding. In vitro transcription assays have revealed that this compound preferentially intercalates at 5'-CpA and 5'-CpG sequences.[5] The consensus sequences for its preferred binding sites are identified as 5'-(A/T)CA and 5'-(A/T)CG.[5] The binding of this compound to DNA is a cooperative process, particularly at low drug-to-DNA ratios, suggesting that the binding of one molecule facilitates the binding of subsequent molecules.[6] This cooperative binding leads to the formation of drug clusters in specific regions of the DNA.[6]

1.2. Structural Consequences for DNA

The insertion of the bulky this compound molecule into the DNA helix induces significant structural perturbations. These changes include the unwinding of the DNA helix and an increase in the length of the DNA molecule.[7] Magnetic tweezers experiments have quantified the unwinding angle of this compound intercalation to be approximately 16° and the elongation per intercalated drug molecule to be about 0.37 nm.[7] This distortion of the DNA structure is a key factor in the subsequent disruption of DNA-dependent cellular processes.

Consequences of this compound-DNA Intercalation

The physical presence of this compound within the DNA helix acts as a steric hindrance, profoundly impacting the cellular machinery that relies on DNA as a template.

2.1. Inhibition of DNA Replication and Transcription

The structural distortions caused by this compound intercalation impede the progression of DNA and RNA polymerases along the DNA strand.[2][8] This leads to a potent inhibition of both DNA replication and transcription, which are essential for cell proliferation and survival.[1][2][8] The blockage of these processes is a primary mechanism of this compound's cytotoxic effects.

2.2. Topoisomerase II Poisoning

Beyond simple steric hindrance, this compound is a potent inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication, transcription, and repair.[9] this compound stabilizes the transient covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[8] This "poisoning" of the enzyme results in the accumulation of persistent DNA double-strand breaks, a highly cytotoxic lesion that triggers downstream cell death pathways.[8] Interestingly, at higher concentrations, this compound can also act as a catalytic inhibitor of topoisomerase II, suppressing the formation of the enzyme-DNA covalent complexes.[10]

Cellular Response to this compound-Induced DNA Damage

The extensive DNA damage induced by this compound triggers a robust cellular response, primarily orchestrated by signaling pathways that sense DNA damage and execute appropriate cellular fates, such as cell cycle arrest and apoptosis.

3.1. Cell Cycle Arrest

Upon detecting DNA damage, cells activate checkpoint pathways to halt cell cycle progression, allowing time for DNA repair. This compound treatment leads to a significant arrest of cells in the G2 phase of the cell cycle.[11][12] This arrest prevents cells with damaged DNA from entering mitosis, thereby averting the propagation of genetic errors.

3.2. Induction of Apoptosis

If the DNA damage is too severe to be repaired, the cell initiates a programmed cell death pathway known as apoptosis. This compound is a potent inducer of apoptosis in cancer cells.[13][14] The apoptotic cascade is triggered by the accumulation of DNA double-strand breaks and involves the activation of key signaling molecules.

The p53 Pathway

The tumor suppressor protein p53 plays a critical role in the cellular response to DNA damage. Following this compound treatment, p53 is activated and phosphorylated at serine 15 and serine 392, leading to its accumulation in the nucleus.[15] Activated p53 then transcriptionally upregulates the expression of pro-apoptotic genes and the cell cycle inhibitor p21.[15]

The Akt/FOXO3 Pathway

This compound has also been shown to induce apoptosis through the regulation of the Akt/FOXO3 pathway.[13] It inhibits the phosphorylation of Akt, a pro-survival kinase, which in turn leads to the nuclear localization and activation of the FOXO3 transcription factor.[13] Activated FOXO3 then promotes the expression of genes involved in apoptosis.[13]

NF-κB Signaling

The transcription factor NF-κB, which is typically associated with cell survival, can also be activated in response to this compound-induced DNA damage.[16][17] This activation is dependent on the presence of functional topoisomerase II and the generation of double-strand breaks.[16] The precise role of NF-κB activation in the context of this compound treatment is complex and may be cell-type dependent.

Quantitative Data on this compound-DNA Interactions

| Parameter | Value | Method | Reference |

| Binding Constant (K) | 5.0 × 10⁶ M⁻¹ | Equilibrium Dialysis | [2] |

| ~1 × 10⁵ M⁻¹ | Magnetic Tweezers | [7] | |

| Binding Site Size (n) | ~2.5 base pairs | Magnetic Tweezers | [7] |

| Unwinding Angle (ϑ) | ≈ 16° | Magnetic Tweezers | [7] |

| Elongation per Molecule (Δx) | 0.37 ± 0.02 nm | Magnetic Tweezers | [7] |

| Preferred Intercalation Sites | 5'-CpA, 5'-CpG | In vitro Transcription Assay | [5] |

| Consensus Binding Sequences | 5'-(A/T)CA, 5'-(A/T)CG | In vitro Transcription Assay | [5] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the interaction of this compound with DNA and its cellular consequences.

5.1. UV-Visible Spectroscopy for DNA Binding Analysis

This technique is used to monitor the changes in the absorbance spectrum of this compound upon binding to DNA.

-

Principle: Intercalation of this compound into the DNA helix leads to a decrease in the molar absorptivity (hypochromism) and a shift in the wavelength of maximum absorbance to a longer wavelength (bathochromic shift).

-

Protocol Outline:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl).

-

Prepare a stock solution of DNA (e.g., calf thymus DNA) in the same buffer.

-

Record the UV-Vis spectrum of a fixed concentration of this compound in the absence of DNA.

-

Titrate the this compound solution with increasing concentrations of DNA.

-

Record the UV-Vis spectrum after each addition of DNA.

-

Analyze the changes in absorbance and wavelength to determine binding parameters.

-

5.2. Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique to study the binding of this compound to DNA.

-

Principle: The fluorescence emission of this compound is quenched upon binding to DNA. This quenching can be used to determine the binding constant and binding stoichiometry.

-

Protocol Outline:

-

Prepare solutions of this compound and DNA as described for UV-Vis spectroscopy.

-

Measure the fluorescence emission spectrum of this compound at a fixed concentration.

-

Add increasing amounts of DNA to the this compound solution and record the fluorescence spectrum after each addition.

-

Analyze the decrease in fluorescence intensity to calculate binding parameters using models such as the Stern-Volmer equation.

-

5.3. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to investigate the conformational changes in DNA upon this compound binding.

-

Principle: DNA has a characteristic CD spectrum that is sensitive to its secondary structure. Intercalation of this compound can induce changes in the CD spectrum, providing information about the nature of the interaction and its effect on DNA conformation.

-

Protocol Outline:

-

Prepare solutions of DNA and this compound in a suitable buffer.

-

Record the CD spectrum of DNA in the absence of the drug.

-

Add increasing concentrations of this compound to the DNA solution and record the CD spectrum after each addition.

-

Analyze the changes in the CD signal to characterize the conformational changes in DNA.

-

5.4. DNA Footprinting Assay (DNase I)

This assay is used to identify the specific DNA sequences where this compound binds.

-

Principle: DNA-bound this compound protects the DNA from cleavage by DNase I. The resulting "footprint" on a sequencing gel reveals the binding site.

-

Protocol Outline:

-

End-label a DNA fragment of interest with a radioactive or fluorescent tag.

-

Incubate the labeled DNA with varying concentrations of this compound.

-

Partially digest the DNA with DNase I.

-

Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis.

-

Visualize the fragments by autoradiography or fluorescence imaging. The region where this compound binds will appear as a gap in the ladder of DNA fragments.

-

5.5. Alkaline Elution Assay for DNA Strand Breaks

This technique is used to measure the extent of DNA single- and double-strand breaks induced by this compound.

-